molecular formula C13H10F3NO B3274755 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol CAS No. 613240-34-9

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol

Cat. No.: B3274755
CAS No.: 613240-34-9
M. Wt: 253.22 g/mol
InChI Key: BWTRIPRYSQLBMM-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)

Major Products

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and benzyl alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

613240-34-9

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2

InChI Key

BWTRIPRYSQLBMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)CO

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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